Poly(oxymethylene-co-1,3-dioxepane)

CAS No.: 104673-60-1

Cat. No.: VC16243806

Molecular Formula: C8H16O5

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104673-60-1 |

|---|---|

| Molecular Formula | C8H16O5 |

| Molecular Weight | 192.21 g/mol |

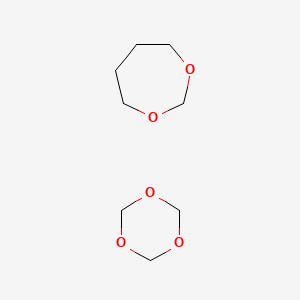

| IUPAC Name | 1,3-dioxepane;1,3,5-trioxane |

| Standard InChI | InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |

| Standard InChI Key | AYLMAELYADLOEC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOCOC1.C1OCOCO1 |

Introduction

Synthesis and Polymerization Mechanism

Monomers and Initiators

The copolymer is synthesized from 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) using cationic initiators such as perchloric acid hydrate . TOX serves as the primary monomer for oxymethylene sequences, while DXP introduces flexible tetramethylene oxide linkages. The reaction proceeds via a two-step mechanism:

-

Homogeneous Induction Period: Initiation occurs preferentially on DXP due to its higher basicity compared to TOX. Short oligomers rich in DXP units form during this phase .

-

Heterogeneous Propagation-Crystallization: Once DXP concentration drops below its equilibrium threshold, TOX dominates the propagation. Polyoxymethylene sequences crystallize, while DXP units are excluded into amorphous regions .

Table 1: Typical Synthesis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 80°C | |

| Initiator | Perchloric acid hydrate | |

| DXP/TOX Ratio (w/w) | 3/97 to 20/80 | |

| Stabilizers | Calcium stearate, behenic acid derivatives |

Structural Characterization

Sequence Distribution

Nuclear magnetic resonance (NMR) studies reveal that DXP units are predominantly isolated within the polyoxymethylene matrix at low initial DXP concentrations (≤5 wt%). At higher ratios (≥10 wt%), DXP sequences form, leading to phase separation . The critical crystallization length for oxymethylene sequences is ~10–15 repeating units, beyond which crystallization proceeds .

Crystalline Morphology

X-ray diffraction data indicate a monoclinic unit cell for oxymethylene-rich regions, similar to POM. The incorporation of DXP disrupts crystallinity, with amorphous content increasing linearly with DXP concentration .

Table 2: Structural Properties vs. DXP Content

| DXP (wt%) | Crystallinity (%) | Amorphous Fraction (%) |

|---|---|---|

| 3 | 68 | 32 |

| 10 | 52 | 48 |

| 20 | 34 | 66 |

Thermal and Mechanical Properties

Thermal Stability

The copolymer degrades in two stages:

-

Stage 1 (250–300°C): Cleavage of oxymethylene sequences.

-

Stage 2 (300–350°C): Decomposition of tetramethylene oxide segments .

Stabilizers like calcium stearate extend the onset temperature by neutralizing acidic chain ends .

Mechanical Performance

The balance between crystalline and amorphous phases results in:

-

Tensile Strength: 60–80 MPa (decreases with DXP content).

Applications and Processing

Stabilization and Extrusion

Post-polymerization stabilization involves melt-processing with calcium stearate and behenic acid monoglyceride to prevent depolymerization. Twin-screw extrusion at 190–210°C yields pellets with uniform morphology .

Industrial Uses

-

Automotive: Fuel system components (resistance to hydrocarbons).

-

Electronics: Insulating housings (high dielectric strength).

Comparative Analysis with Homopolymers

vs. Polyoxymethylene (POM)

| Property | POM | Copolymer |

|---|---|---|

| Crystallinity | 70–80% | 34–68% |

| Impact Strength | Low | Moderate |

| Chemical Resistance | Excellent | Good |

vs. Poly(1,3-dioxepane)

The homopolymer of DXP is fully amorphous with a glass transition temperature (Tg) of −75°C, whereas the copolymer retains semi-crystallinity and a Tg of −50°C .

Challenges and Future Directions

Kinetic Control

Achieving uniform DXP incorporation remains challenging due to the rapid propagation-crystallization step. Advanced initiators with delayed activation could improve homogeneity .

Sustainable Alternatives

Research is ongoing to replace perchloric acid with greener initiators (e.g., ionic liquids) and bio-based stabilizers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume